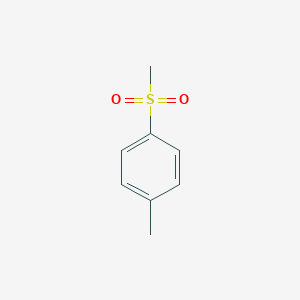
Methyl p-tolyl sulfone
货号 B182190
分子量: 170.23 g/mol
InChI 键: YYDNBUBMBZRNQQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US06586238B1
Procedure details


(see FIG. 8B) N2-Isobutyryl-2′-O-methylguanosine (6) (Inoue et al., Nucleic Acids Res. 1987, 15, 6131-6148, and is incorporated by reference herin in its entirety) (1.6 g, 4.36 mmol) was dissolved in dry pyridine (25 mL) and the solution was cooled to 0° C. while protected from moisture. p-Toluenesulfonyl chloride (1.0 g, 5.23 mmol) was added and the reaction mixture was left at 0-3° C. for 48 h. MeOH (10 mL) was added and the mixture evaporated to a syrup. After standard work up and column chromatography using 1-2% MeOH in CH2Cl2, 7 was obtained as a colorless foam, 1.06 g (47%), 1H NMR δ12.25 (br s, 1H, NH), 9.55 (br s, 1H, NH), 7.83 (d, JH,H=8.3, 2H, Ts), 7.78 (s, 1H, H8), 7.42 (d, JH,H=8.3, 2H, Ts), 5.83 (d, J1′,2′=6.2, 1H, H1′), 4.82 (app t, J2′,3′=5.7, 1H, H2′), 4.64 (m, 1H, H3′), 4.37 (dd, J5′,4′=2.2, J5′,5″=10.3, 1H, H5′), 5.23 (dd, J4′,5″=2.9, J4′,3′=5.2, 1H, H4′), 4.29 (dd, J5″,4′=2.9, J5″,5′=10.3, 1H, H5″), 3.47 (s, 3H), OMe), 2.76 (m, 1H, CH(CH3)2), 2.51 (s, 3H, Ts-Me),1.29 (m, 6H, 2×Me).



Identifiers


|
REACTION_CXSMILES
|
[C:1](NC1NC(=O)C2N=CN(C=2N=1)[C@@H]1O[C@H](CO)[C@@H](O)[C@H]1OC)(=O)C(C)C.[C:27]1([CH3:37])[CH:32]=[CH:31][C:30]([S:33](Cl)(=[O:35])=[O:34])=[CH:29][CH:28]=1.CO>N1C=CC=CC=1>[S:33]([CH3:1])([C:30]1[CH:31]=[CH:32][C:27]([CH3:37])=[CH:28][CH:29]=1)(=[O:35])=[O:34]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)NC=1NC(C=2N=CN([C@H]3[C@H](OC)[C@H](O)[C@@H](CO)O3)C2N1)=O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture evaporated to a syrup
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

